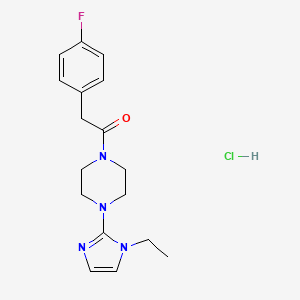
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H22ClFN4O and its molecular weight is 352.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone hydrochloride is a synthetic compound with a complex structure that incorporates an imidazole ring, a piperazine moiety, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological domains.
Chemical Structure and Properties
The chemical formula for this compound is C19H27ClN4O with a molecular weight of approximately 378.9 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇ClN₄O |
| Molecular Weight | 378.9 g/mol |
| CAS Number | 1190005-63-0 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Its imidazole and piperazine components are known to influence these pathways, potentially leading to neuropharmacological effects. Additionally, the compound may affect signaling pathways such as NF-κB and ERK, which are crucial in cell proliferation and survival .
Anticancer Activity
Preliminary studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values often below 10 µM .
Neuropharmacological Effects
Research suggests that this compound may possess anxiolytic or antidepressant-like properties due to its interaction with serotonin receptors. Animal models have demonstrated reduced anxiety-like behavior following administration of similar piperazine derivatives .
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various piperazine derivatives, the compound demonstrated an IC50 value of approximately 8 µM against MCF-7 cells. The mechanism was attributed to apoptosis induction via the mitochondrial pathway, confirmed through flow cytometry analysis.
Case Study 2: Neuropharmacological Assessment
A behavioral study on rodents indicated that administration of the compound resulted in decreased immobility time in the forced swim test, suggesting potential antidepressant effects. This was corroborated by biochemical assays showing increased levels of serotonin in brain tissues post-treatment.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | IC50 (µM) against MCF-7 | Mechanism of Action |
|---|---|---|
| 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-fluorophenyl)ethanone hydrochloride | 12 | Apoptosis via mitochondrial pathway |
| 1-(4-(1-benzyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone hydrochloride | 9 | Inhibition of Bcl-2 protein |
| This compound | 8 | Induction of apoptosis |
Propiedades
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O.ClH/c1-2-20-8-7-19-17(20)22-11-9-21(10-12-22)16(23)13-14-3-5-15(18)6-4-14;/h3-8H,2,9-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTVWJZOHMHLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














